Sodium silicotungstate

説明

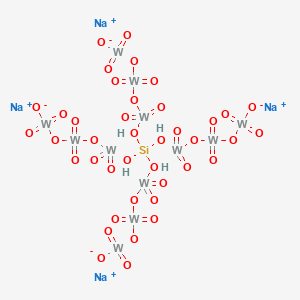

Structure

2D Structure

特性

IUPAC Name |

tetrasodium;dioxotungsteniooxy-(oxido(dioxo)tungstenio)oxy-dioxotungsten;silicic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O4Si.36O.12W/c;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXKZJSLAFLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na4O40SiW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2970.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sodium Silicotungstate and Derivatives

Refined Solution-Phase Synthesis Techniques

Solution-phase synthesis remains a cornerstone for producing silicotungstate compounds, offering versatility in controlling the assembly of these intricate structures. The process generally involves the acidification of aqueous solutions containing sodium silicate (B1173343) and sodium tungstate (B81510). atamanchemicals.com

The formation of polyoxometalates like sodium silicotungstate is fundamentally a polycondensation reaction, where simple oxoanion precursors (monomers) undergo sequential condensation steps to form large, complex clusters. gdckulgam.edu.in This self-assembly process involves the step-wise reaction between reactive functional groups, typically hydroxyl groups on the precursor species. gdckulgam.edu.insavemyexams.com

The synthesis of silicon polymers and composites through sol-gel polymerization, a related technique, highlights the principles of controlled condensation. nih.gov In the context of silicotungstates, the process is not a simple polymerization but a complex self-assembly where the final structure is a thermodynamically or kinetically favored product. The mechanism is often described as a self-assembly process where the reaction of stable lacunary polyoxometalates with metal ions can lead to predictable monomeric or dimeric products. udel.edu Researchers can program reaction systems by controlling the transfer of cluster building blocks, allowing for the selective synthesis of specific polyoxotungstate architectures. acs.org

The final structure and composition of silicotungstate compounds are exquisitely sensitive to the pH of the reaction medium and the stoichiometric ratio of the reactants. Precise pH control is critical as it dictates the specific type of lacunary (vacant) species formed, which serve as precursors for more complex derivatives. mdpi.comscribd.com For instance, the controlled treatment of parent Keggin anions with a base like NaHCO₃ leads to the hydrolytic removal of one or more tungsten-oxygen units, with the number of units removed being directly linked to the final pH. mdpi.comscribd.com

The synthesis of substituted silicotungstates vividly illustrates the importance of these parameters. In the synthesis of a diiron(III)-substituted silicotungstate, a solution of the lacunary precursor K₈[γ-SiW₁₀O₃₆]·12H₂O is carefully adjusted to a pH of 3.90 before the addition of the iron salt. acs.org Similarly, the reaction of K₈[γ-SiW₁₀O₃₆] with Cu(II) in a sodium acetate (B1210297) buffer at pH 4.2 yields a dimeric copper-substituted silicotungstate. rsc.org Varying the pH can lead to different products; for example, reacting K₁₀[α-SiW₉O₃₄] with three equivalents of Fe(III) yields one dimeric structure at pH 6 (in sodium acetate buffer) and a different one at pH 1. researchgate.net

The stoichiometry between the lacunary silicotungstate and the substituting metal ion is equally crucial. The synthesis of tetrasubstituted sandwich-type Keggin silicotungstates, Na₁₄[(A-α-SiW₁₀O₃₇)₂{M₄(OH)₂(H₂O)₂}] (M=Co, Ni), involves reacting the precursor Na₁₀[A-α-SiW₉O₃₄] with the transition metal in a specific 1:3 stoichiometric ratio, followed by heating. nih.gov

Table 1: Effect of pH on the Synthesis of Substituted Silicotungstates

| Precursor | Substituting Ion | pH | Resulting Product | Reference |

| K₈[γ-SiW₁₀O₃₆] | Fe(NO₃)₃ | 3.90 | [γ-SiW₁₀{Fe(OH₂)}₂O₃₈]⁶⁻ | acs.org |

| K₈[γ-SiW₁₀O₃₆] | Cu(II) | 4.2 | K₉Na₂Cu₀.₅[γ-Cu₂(H₂O)SiW₈O₃₁]₂ | rsc.org |

| K₁₀[α-SiW₉O₃₄] | Fe(III) | 6.0 | [(α-SiFe₃W₉(OH)₃O₃₄)₂(OH)₃]¹¹⁻ | researchgate.net |

| K₁₀[α-SiW₉O₃₄] | Fe(III) | 1.0 | [(α-Si(FeOH₂)₂FeW₉(OH)₃O₃₄)₂]⁸⁻ | researchgate.net |

| K₈[γ-SiW₁₀O₃₆] | NiSO₄ | 4.8 | [{β-SiNi₂W₁₀O₃₆(OH)₂(H₂O)}₂]¹²⁻ | udel.edu |

Solid-State and Sol-Gel Synthesis Routes for Nanostructured Silicotungstates

To create nanostructured materials with high surface areas and tailored morphologies, researchers have employed solid-state and sol-gel synthesis routes. These methods offer alternatives to traditional solution-based techniques, often providing better control over the final material's physical form.

Solid-State Synthesis: This method involves the direct reaction of solid precursors at elevated temperatures. A notable example is the synthesis of polyaniline hybrid materials doped with transition metal mono-substituted silicotungstates (e.g., β₂-K₆[SiW₁₁M(H₂O)O₃₉], where M = Mn²⁺, Co²⁺, Cu²⁺, Fe²⁺). tandfonline.com This approach has been shown to produce materials with excellent proton conductivity and enhanced thermal stability compared to the undoped polymer. tandfonline.com

Sol-Gel Synthesis: The sol-gel process is a versatile low-temperature method for preparing nanostructured materials, including powders and thin films. researchgate.netnih.gov It involves the transition of a system from a colloidal solution (sol) into a solid gel phase. This technique has been used to synthesize nanostructured silica (B1680970) powders with very high specific surface areas. uc.edu In the context of silicotungstates, a sol-gel process was used to create a polypyrrole-Stannous(II)tungstate nanocomposite, where sodium silicotungstic acid was a key precursor. researchgate.net This demonstrates the applicability of sol-gel chemistry to create hybrid nanocomposites based on silicotungstate clusters. Furthermore, research has shown the synthesis of nanostructured M₃SiW₉ (M=Cu, Co) materials from trivacant Keggin-type silicotungstate precursors. ccspublishing.org.cn Depending on the transition metal used, the resulting materials exhibited distinct morphologies, such as nanowhiskers for copper and uniform nanospheres for cobalt. ccspublishing.org.cn

Synthesis of Substituted and Lacunary this compound Derivatives

A significant area of research focuses on the synthesis of derivatives where some of the tungsten atoms in the silicotungstate framework are replaced by other metal ions. This substitution is typically achieved by using lacunary silicotungstates as starting materials. These are structures with one or more vacancies in the polyoxometalate framework, which can act as polydentate inorganic ligands to coordinate with incoming metal cations. udel.edumdpi.comscribd.com The formation of these lacunary species, such as [γ-SiW₁₀O₃₆]⁸⁻ and [A-α-SiW₉O₃₄]¹⁰⁻, is a pH-dependent process. scribd.comacs.orgnih.gov

A wide variety of transition metals have been incorporated into the silicotungstate framework, leading to materials with interesting catalytic and magnetic properties. The synthesis generally involves the reaction of a specific lacunary precursor with a salt of the desired transition metal under controlled pH and temperature conditions.

For example, novel dimeric nickel-substituted and sandwich-type cobalt- and nickel-substituted silicotungstates have been synthesized. The dimeric nickel complex, K₁₂[{β-SiNi₂W₁₀O₃₆(OH)₂(H₂O)}₂]·20H₂O, was prepared by reacting K₈[γ-SiW₁₀O₃₆] with NiSO₄ in a potassium acetate buffer (pH 4.8) and heating the solution to 50 °C. udel.edu The synthesis of sandwich-type complexes Na₁₄[(A-α-SiW₁₀O₃₇)₂{M₄(OH)₂(H₂O)₂}] (M = Co, Ni) starts from the trivacant precursor Na₁₀[A-α-SiW₉O₃₄] and the corresponding transition metal acetate, followed by heating to 80 °C. nih.govacs.orgnih.gov

Table 2: Synthesis of Transition Metal-Substituted Silicotungstates

| Precursor | Transition Metal Salt | Conditions | Product | Reference |

| K₈[γ-SiW₁₀O₃₆] | NiSO₄·6H₂O | pH 4.8, 50°C | K₁₂[{β-SiNi₂W₁₀O₃₆(OH)₂(H₂O)}₂] | udel.edu |

| Na₁₀[A-α-SiW₉O₃₄] | Co(CH₃COO)₂ | pH ~6.2, 80°C | Na₁₄[(A-α-SiW₁₀O₃₇)₂{Co₄(OH)₂(H₂O)₂}] | nih.gov |

| Na₁₀[A-α-SiW₉O₃₄] | Ni(CH₃COO)₂ | pH ~6.2, 80°C | Na₁₄[(A-α-SiW₁₀O₃₇)₂{Ni₄(OH)₂(H₂O)₂}] | nih.gov |

| K₈[γ-SiW₁₀O₃₆] | Cu(II) | pH 4.2 | K₉Na₂Cu₀.₅[γ-Cu₂(H₂O)SiW₈O₃₁]₂ | rsc.org |

| Na₁₀[SiW₉O₃₄] | Cu(CH₃COO)₂·H₂O | pH ~6.2, 70°C | Cu₃SiW₉ nanowhiskers | ccspublishing.org.cn |

Iron-substituted polyoxometalates are of particular interest for their catalytic activity. acs.org The synthesis of a diiron(III)-substituted γ-Keggin silicotungstate, [γ-SiW₁₀{Fe(OH₂)}₂O₃₈]⁶⁻, provides a clear example of the synthetic strategy. acs.orgacs.orgdntb.gov.ua The process begins with the divacant lacunary precursor K₈[γ-SiW₁₀O₃₆]·12H₂O. An aqueous solution of this precursor is acidified to a specific pH of 3.90 using nitric acid. acs.org Subsequently, an aqueous solution of Fe(NO₃)₃·9H₂O is added, leading to the formation of the pale yellow diiron-substituted complex. acs.org The product is then isolated, often as a tetra-n-butylammonium (TBA) salt to ensure solubility in organic solvents for further characterization and application. acs.orgacs.org This synthesis yields the desired complex in approximately 50% yield. acs.org

Dicopper-Substituted Silicotungstates

The synthesis of dicopper-substituted silicotungstates represents a significant advancement in the functionalization of polyoxometalates (POMs), creating catalysts with unique reactive centers. An important example of this class is the dicopper-substituted γ-Keggin silicotungstate, TBA₄H₂[γ-SiW₁₀O₃₆Cu₂(μ-1,1-N₃)₂] (TBA = tetrabutylammonium), which has been synthesized and characterized as an effective precatalyst. oup.comacs.org

The synthesis is typically conducted in an aqueous medium. researchgate.net One method involves the reaction of the appropriate silicotungstate precursor with a copper source. For instance, the di-copper-substituted γ-Keggin silicotungstate with bis-μ-1,1-azido ligands was synthesized in an aqueous medium and characterized by NMR and CSI-MS spectra in organic solvents like acetonitrile, benzonitrile, and 1,2-dichloroethane. researchgate.net These analyses confirmed that the complex exists as a monomer of the dicopper-substituted γ-Keggin silicotungstate. researchgate.net

Advanced synthetic methodologies, such as microwave-assisted one-pot synthesis, have been developed to produce cesium salts of di-copper substituted phosphotungstates, a related class of compounds. researchgate.net This highlights a trend towards more efficient and rapid production methods. The resulting dicopper-substituted silicotungstate has demonstrated high efficiency as a precatalyst in reactions such as the regioselective 1,3-dipolar cycloaddition of organic azides to alkynes, a key "click" chemistry reaction. acs.orgbohrium.comnih.gov In a large-scale (100 mmol) solvent-free cycloaddition of benzyl (B1604629) azide (B81097) to phenylacetylene, the catalyst achieved a turnover frequency of up to 14,800 h⁻¹ and a turnover number of 91,500, yielding 21.5 g of the pure triazole product. acs.org Mechanistic studies indicate that the reduced dicopper core is essential for the catalytic activity in these cycloaddition reactions. acs.orgnih.gov

| Catalyst/Precatalyst | Synthesis Method | Key Application | Reference |

| TBA₄[γ-H₂SiW₁₀O₃₆Cu₂(μ-1,1-N₃)₂] | Aqueous medium reaction | Precatalyst for 1,3-dipolar cycloaddition of organic azides to alkynes | oup.comacs.orgnih.gov |

| Cesium salt of di-copper substituted phosphotungstate | Microwave-assisted one-pot synthesis | Selective epoxidation of cis-cyclooctene | researchgate.net |

Fabrication of Hybrid Materials Incorporating this compound

The integration of this compound and its acidic form, silicotungstic acid (H₄SiW₁₂O₄₀), into larger matrices to form hybrid materials is a burgeoning field of research. These materials combine the unique catalytic, electrochemical, and physical properties of the polyoxometalate with the processability and structural characteristics of host materials like ionic liquids and polymers. aiche.orgscispace.com

Ionic Liquid Hybrid Materials

Hybrid materials combining polyoxometalates (POMs) like this compound with ionic liquids (ILs) are gaining attention as they merge the properties of both components, leading to enhanced thermal stability, tunable acidity, and improved catalytic performance. benthamdirect.com The synthesis of these POM-IL hybrids often involves a straightforward precipitation or metathesis reaction from aqueous solutions of the initial heteropolyacid and ionic liquid precursors. scispace.com

A variety of POM-ILs have been created. For example, a multifunctional hybrid material, [BmIm]₄[SiW₁₂O₄₀] (where BmIm is 1-butyl-3-methylimidazolium), was synthesized and its structure confirmed by single-crystal X-ray diffraction. scispace.comnih.govatamanchemicals.com Another approach involves incorporating a guanidinium-containing POM-IL with lacunary Keggin-type polyoxotungstate anions, [α-SiW₁₁O₃₉]⁸⁻, to create antimicrobial materials. aiche.orgacs.org The synthesis for this lacunary species involves dissolving sodium metasilicate (B1246114) and sodium tungstate in water, followed by acidification with hydrochloric acid. acs.org

Advanced fabrication techniques include the ionothermal method for synthesizing transition metal-containing polyoxotungstate ionic liquid hybrids and facile ball milling to prepare supported POM-ILs. scispace.commdpi.com In the ball milling method, a synthesized polyoxometalate ionic liquid was successfully loaded onto a SiO₂ support with high dispersion, as confirmed by various characterization techniques including FT-IR, UV-vis DRS, and XRD. mdpi.com

| Ionic Liquid Cation | Polyoxometalate Anion | Synthesis Method | Application | Reference |

| 1-butyl-3-methylimidazolium ([BmIm]⁺) | [SiW₁₂O₄₀]⁴⁻ | Precipitation from aqueous solution | Methylene (B1212753) blue adsorption, antibacterial agent | scispace.comnih.gov |

| 1-hexadecyl-3-methylimidazolium | [PMo₇V₅O₄₀]⁸⁻ | Stirring in deionized water, followed by loading on SiO₂ via ball milling | Aerobic oxidative desulfurization | mdpi.com |

| N,N,N′,N′-tetramethyl-N″,N″-dioctylguanidinium (DOTMG) | [α-SiW₁₁O₃₉]⁸⁻ | Modification of literature procedure using sodium metasilicate and sodium tungstate | Antimicrobial and antibiofilm coatings | aiche.orgacs.org |

Polymer-Based Composite Membranes

Incorporating silicotungstic acid (STA) into polymer matrices is a common strategy to develop advanced composite membranes, particularly for fuel cell applications. mdpi.comnih.gov These membranes aim to improve properties such as proton conductivity, water retention, and mechanical stability, while reducing issues like methanol (B129727) crossover in direct methanol fuel cells (DMFCs). electrochemsci.orgiitm.ac.in

A prevalent method for fabrication is solution casting. electrochemsci.orgiitm.ac.in Typically, the host polymer is dissolved in a suitable solvent, after which a specific weight percentage of STA is added and stirred to ensure homogeneous dispersion. The resulting solution is then cast onto a flat surface (like a glass petridish) and dried at room temperature to form the membrane. electrochemsci.orgiitm.ac.in Polymers such as poly(vinyl alcohol) (PVA), sodium alginate, polybenzimidazole (PBI), and polyimide are frequently used as the matrix. iitm.ac.inresearchgate.netgoogle.commdpi.com

For instance, composite membranes have been prepared by incorporating STA into a poly(vinyl alcohol-co-vinyl acetate-co-itaconic acid) (PVACO) matrix, which was then chemically crosslinked. electrochemsci.org Another approach involves a sol-gel process where PVA is mixed with zirconium phosphate (B84403) and varying amounts of STA (10-30 wt%) and refluxed to form a viscous solution before casting. iitm.ac.in Similarly, STA has been incorporated into sodium alginate membranes (1-5 wt%) which were then crosslinked with glutaraldehyde (B144438) for use in pervaporation dehydration of acetic acid. researchgate.net In some cases, to prevent the leaching of the highly water-soluble STA, it is first supported on silica (SiO₂) before being incorporated into a PBI matrix. mdpi.com

| Polymer Matrix | STA Content (wt%) | Fabrication Method | Key Finding/Application | Reference |

| Poly(vinyl alcohol-co-vinyl acetate-co-itaconic acid) (PVACO) | 10-40 | Solution casting followed by chemical crosslinking | Ionic conductivity in the order of 10⁻³ S/cm; reduced methanol permeability | electrochemsci.org |

| Poly(vinyl alcohol) (PVA) with Zirconium Phosphate | 10, 20, 30 | Sol-gel process and solution casting | Proton conductivity of ~10⁻² S cm⁻¹ at 60% RH for 30 wt% STA | iitm.ac.in |

| Sodium Alginate (NaAlg) | 1, 2, 3, 5 | Solution casting followed by crosslinking with glutaraldehyde | 1 wt% STA membrane showed best pervaporation performance for dehydrating acetic acid | researchgate.net |

| Polybenzimidazole (PBI) | 50 (as STA-SiO₂) | Solution casting | Proton conductivity of 1.2 × 10⁻³ S/cm at 160 °C and 100% RH | mdpi.com |

| Polyimide | Not specified | In-situ synthesis from diamine, dianhydride, silicon compound, and sodium tungstate | Aims to improve proton conductivity at intermediate temperatures | google.com |

Advanced Spectroscopic and Diffraction Based Characterization of Sodium Silicotungstate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful non-destructive method for probing the molecular structure of polyoxometalates like sodium silicotungstate. The characteristic vibrations of the [SiW₁₂O₄₀]⁴⁻ Keggin unit provide a unique fingerprint for its identification and structural assessment.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The FTIR spectrum of this compound is dominated by the vibrations of the tungsten-oxygen framework. The key vibrational bands are associated with different types of oxygen atoms in the Keggin structure: the central Si-O bonds, the terminal W=O bonds (W=Ot), and the bridging W-O-W bonds (corner-sharing W-Ob-W and edge-sharing W-Oc-W). nih.govmdpi.com

The characteristic FTIR absorption bands for the α-Keggin [SiW₁₂O₄₀]⁴⁻ anion are summarized in the table below. The precise positions of these bands can be influenced by the counter-cation and the hydration state of the salt.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| νas(Si-O) | 1020 - 1015 | Asymmetric stretching of the central Si-O bonds. |

| νas(W=Ot) | 985 - 975 | Asymmetric stretching of the terminal tungsten-oxygen double bonds. |

| νas(W-Ob-W) | 930 - 905 | Asymmetric stretching of the corner-sharing W-O-W bridges. |

| νas(W-Oc-W) | 810 - 740 | Asymmetric stretching of the edge-sharing W-O-W bridges. |

These distinct absorption bands confirm the presence of the intact Keggin structure in a sample of this compound. researchgate.net Any significant deviation from these values could indicate a structural modification or the presence of impurities.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides valuable information about the polyoxometalate framework. The Raman spectrum of the α-[SiW₁₂O₄₀]⁴⁻ anion is characterized by a very strong band corresponding to the symmetric stretching of the terminal W=Ot bonds. mdpi.com

The key Raman active modes for the α-Keggin [SiW₁₂O₄₀]⁴⁻ anion are presented in the following table:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| νs(W=Ot) | 1001 - 990 | Symmetric stretching of the terminal tungsten-oxygen double bonds. This is typically the most intense band in the spectrum. |

| νs(W-Ob-W) | ~550 | Symmetric stretching of the corner-sharing W-O-W bridges. |

| Deformation Modes | Below 400 | Bending and deformation modes of the W-O-W and O-W-O linkages. |

The presence of the strong, sharp peak around 1000 cm⁻¹ is a clear indicator of the Keggin structure. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the local chemical environment of the silicon, tungsten, and oxygen atoms within the Keggin anion.

¹⁸³W NMR Spectroscopy

Tungsten-183 NMR is a highly sensitive probe for the characterization of polyoxotungstates. researchgate.net The ¹⁸³W nucleus has a spin of 1/2 and a natural abundance of 14.3%, which allows for the acquisition of high-resolution spectra with narrow resonance lines. huji.ac.il The chemical shifts in ¹⁸³W NMR are very sensitive to the local symmetry and chemical environment of the tungsten atoms. academie-sciences.fr For the highly symmetric α-[SiW₁₂O₄₀]⁴⁻ anion, where all twelve tungsten atoms are chemically equivalent, the solution-state ¹⁸³W NMR spectrum exhibits a single sharp resonance. The observation of a single peak is a strong confirmation of the presence of the intact α-Keggin isomer. researchgate.net

The chemical shift of this resonance is typically observed in the range of -80 to -85 ppm relative to a reference of Na₂WO₄. huji.ac.il Any distortion of the Keggin structure or the presence of isomers would lead to a more complex spectrum with multiple signals.

| Nucleus | Property | Value/Observation for this compound |

|---|---|---|

| ¹⁸³W | Spin | 1/2 |

| Natural Abundance | 14.31% | |

| Typical Chemical Shift (α-isomer) | -80 to -85 ppm (relative to Na₂WO₄) | |

| Spectral Feature | Single sharp resonance in solution |

Other Relevant NMR Techniques

²⁹Si NMR Spectroscopy : Silicon-29 NMR provides direct information about the central silicon heteroatom. pascal-man.com In solid-state ²⁹Si NMR, the chemical shift is sensitive to the coordination environment of the silicon atom, often denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms connecting to other silicon or tungsten atoms. For the central SiO₄ tetrahedron in this compound, a single resonance is expected, indicative of a Q⁴ environment. nih.govresearchgate.net Solid-state NMR techniques often employ magic-angle spinning (MAS) to average out anisotropic interactions and obtain narrower lines, providing higher resolution spectra. wikipedia.orglibretexts.orgemory.edu

¹⁷O NMR Spectroscopy : Oxygen-17 NMR, despite the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, can provide invaluable information about the different oxygen environments within the Keggin structure. rsc.orgresearchgate.netscispace.comsemanticscholar.org The chemical shifts are sensitive to the number of metal atoms bonded to the oxygen. researchgate.net For the [SiW₁₂O₄₀]⁴⁻ anion, distinct resonances can be observed for the terminal oxygen atoms (W=Ot) and the bridging oxygen atoms (W-O-W), with the latter appearing at a higher field (more shielded). rsc.orgresearchgate.netscispace.comsemanticscholar.org

| Technique | Nucleus Probed | Information Obtained for this compound |

|---|---|---|

| ²⁹Si NMR | ²⁹Si | Confirms the presence and environment of the central SiO₄ tetrahedron (Q⁴ species). |

| ¹⁷O NMR | ¹⁷O | Distinguishes between terminal and bridging oxygen atoms within the Keggin framework. |

Electron Spectroscopy for Elemental Composition and Oxidation States

Electron spectroscopy techniques are surface-sensitive methods that provide information on the elemental composition and the chemical (oxidation) state of the elements present in the near-surface region of a solid sample.

X-ray Photoelectron Spectroscopy (XPS) is a widely used technique for this purpose. In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.

For this compound, an XPS analysis would be expected to show peaks corresponding to sodium (Na), silicon (Si), tungsten (W), and oxygen (O). High-resolution scans of the individual elemental regions can provide more detailed information. For instance, the binding energy of the W 4f peaks can confirm that tungsten is in the +6 oxidation state, which is characteristic of the Keggin anion. The Si 2p peak would correspond to silicon in the +4 oxidation state, and the O 1s spectrum could potentially be deconvoluted to distinguish between the different oxygen environments in the structure. researchgate.net

| Element | Core Level | Expected Oxidation State | Typical Binding Energy Range (eV) |

|---|---|---|---|

| W | 4f | +6 | 35 - 38 (for W 4f7/2) |

| Si | 2p | +4 | 102 - 104 |

| O | 1s | -2 | 530 - 532 |

| Na | 1s | +1 | ~1072 |

The data presented in the table are typical ranges and the exact values can vary depending on the specific chemical environment and instrument calibration.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. When applied to this compound, XPS confirms the presence of its constituent elements (Na, Si, W, O) and provides insight into their oxidation states through the measurement of core-level electron binding energies.

The analysis of a this compound sample would reveal characteristic peaks for each element. The tungsten (W) 4f spectrum is typically resolved into a spin-orbit doublet (4f₇/₂ and 4f₅/₂), with binding energies characteristic of the W(VI) oxidation state within the polyoxometalate Keggin structure. The silicon (Si) 2p peak is observed at a binding energy that confirms its position as the central heteroatom in the [SiW₁₂O₄₀]⁴⁻ anion. The oxygen (O) 1s spectrum can often be deconvoluted into multiple peaks, representing the different types of oxygen atoms within the Keggin unit (e.g., W-O-W bridges, W=O terminals, and Si-O bonds). The sodium (Na) 1s peak appears at a characteristic energy, confirming its role as the counter-ion.

Below is a table of representative binding energies for this compound as determined by XPS.

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

| Tungsten (W) | 4f₇/₂ | ~36.0 | W(VI) in [SiW₁₂O₄₀]⁴⁻ |

| Tungsten (W) | 4f₅/₂ | ~38.1 | W(VI) in [SiW₁₂O₄₀]⁴⁻ |

| Silicon (Si) | 2p | ~102.3 | Si(IV) in [SiW₁₂O₄₀]⁴⁻ |

| Oxygen (O) | 1s | ~531.0 | W-O-W, W-O-Si, W=O |

| Sodium (Na) | 1s | ~1071.5 | Na⁺ counter-ion |

Note: Binding energies can vary slightly depending on instrument calibration and specific sample conditions. The values presented are typical for silicotungstate compounds.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique used for the quantitative determination of elemental composition. libretexts.org The method involves introducing an aerosolized sample into a high-temperature argon plasma, which excites atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. labcompare.com

ICP-AES is employed to verify the stoichiometry of synthesized this compound by accurately measuring the concentrations of sodium, silicon, and tungsten. libretexts.org This analysis is crucial for confirming the correct molar ratios of the elements as prescribed by the chemical formula, Na₄SiW₁₂O₄₀. By comparing the measured weight percentages of each element to the theoretical values, the purity and compositional integrity of the compound can be established.

The table below shows the theoretical elemental composition of anhydrous this compound, which would be confirmed experimentally using ICP-AES.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical Weight % |

| Sodium | Na | 22.99 | 4 | 91.96 | 3.11% |

| Silicon | Si | 28.09 | 1 | 28.09 | 0.95% |

| Tungsten | W | 183.84 | 12 | 2206.08 | 74.63% |

| Oxygen | O | 16.00 | 40 | 640.00 | 21.31% |

| Total | 2966.13 | 100.00% |

Note: This table represents the theoretical values for the anhydrous form. ICP-AES analysis would be performed on a digested aqueous sample to determine the experimental concentrations.

Advanced Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques are vital for visualizing the physical form and structure of this compound at the micro and nanoscale. These methods provide direct evidence of particle size, shape, and surface topography.

Transmission Electron Microscopy (TEM) and Related Staining Techniques

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample. youtube.comyoutube.com A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. TEM can reveal details about the size, shape, and distribution of nanoparticles and can even resolve the atomic lattice of crystalline materials. youtube.com

In the context of this compound, TEM is used to characterize its particulate morphology. Interestingly, this compound is itself a well-established negative staining agent used in TEM to visualize biological macromolecules and viruses. researchgate.netnih.gov This application is a direct result of its inherent morphological properties when dried from an aqueous solution: it forms a very fine-grained, amorphous, and electron-dense layer. nih.govtedpella.com This fine-grain quality provides excellent contrast for small biological particles embedded within it. tedpella.com When characterizing this compound itself, TEM analysis would reveal the nature of these fine grains or nanoparticles, allowing for measurement of their size distribution and assessment of their tendency to aggregate. High-resolution TEM (HR-TEM) could potentially visualize the arrangement of the individual Keggin anion units.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. wiley.com The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. SEM is particularly useful for characterizing the three-dimensional morphology of crystalline materials and the texture of solid surfaces.

Thermal Analysis Techniques for Stability and Decomposition

Thermal analysis methods are used to study the physical and chemical changes that occur in a material as a function of temperature. These techniques are critical for determining the thermal stability, hydrate (B1144303) content, and decomposition pathway of compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting plot of mass versus temperature, known as a thermogram, provides quantitative information about physical and chemical events that involve mass loss (e.g., dehydration, decomposition) or mass gain (e.g., oxidation). libretexts.org

For a hydrated salt like this compound (Na₄SiW₁₂O₄₀·nH₂O), TGA is essential for determining the number of water molecules and understanding its thermal stability. A typical TGA curve for a hydrated heteropolyacid salt shows distinct mass loss steps. The initial mass loss, occurring at relatively low temperatures (typically below 200°C), corresponds to the removal of weakly bound water of hydration (zeolitic water). researchgate.net Subsequent mass loss at higher temperatures is associated with the removal of more strongly bound water molecules, followed by the eventual decomposition of the anhydrous Keggin anion structure into its constituent metal oxides (SiO₂ and WO₃). researchgate.net

The following table outlines a representative multi-step decomposition profile for a hydrated this compound sample as would be determined by TGA.

| Temperature Range (°C) | Mass Loss Event | Description |

| 30 - 200 °C | Dehydration | Loss of physisorbed and zeolitic water of hydration. |

| 200 - 450 °C | Dehydration | Loss of more strongly bound water molecules. |

| > 500 °C | Decomposition | Breakdown of the [SiW₁₂O₄₀]⁴⁻ Keggin structure into stable metal oxides (SiO₂, WO₃). |

Note: The specific temperatures and percentage of mass loss for each step depend on the initial number of water molecules (n) and the heating rate used during the analysis.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique used to investigate the thermal properties of materials. It operates by measuring the temperature difference (ΔT) between a sample and an inert reference material as both are subjected to a controlled temperature program. wikipedia.orglibretexts.org Changes within the sample, such as phase transitions or chemical reactions, result in either the absorption of heat (endothermic event) or the release of heat (exothermic event), causing a deviation in its temperature relative to the reference. libretexts.orgeag.com A plot of this ΔT against temperature, known as a DTA curve or thermogram, provides data on the temperatures at which these transformations occur. wikipedia.orgslideshare.net

The thermal behavior of silicotungstic acid (STA), the parent acid of this compound, provides a clear example of the insights gained from DTA. The analysis reveals several distinct thermal events corresponding to dehydration and decomposition. researchgate.net

Dehydration: The initial endothermic peaks observed in the DTA curve correspond to the loss of water molecules. The first stage involves the removal of physisorbed water, followed by the loss of crystalline water at higher temperatures. For silicotungstic acid, these processes are typically completed by approximately 488 K (215 °C). researchgate.net

Decomposition of the Anion: At significantly higher temperatures, a broad endothermic event occurs, which is associated with the loss of constitutional water. This process involves the removal of protons that are integral to the heteropoly acid's structure. researchgate.net

Structural Collapse: Finally, a sharp exothermic peak is observed, signifying the irreversible decomposition of the Keggin anion structure. This collapse results in the formation of a mixture of the constituent metal oxides, namely silicon dioxide (SiO₂) and tungsten trioxide (WO₃). researchgate.net

The following table summarizes the characteristic thermal events for silicotungstic acid as identified by simultaneous Thermogravimetric Analysis (TGA) and DTA.

| Temperature Range (K) | Associated Event | Thermal Nature |

|---|---|---|

| Ambient - 382 | Desorption of physically adsorbed water | Endothermic |

| 382 - 488 | Removal of crystal water | Endothermic |

| 650 - 800 | Loss of constitutional water (dehydroxylation) | Endothermic |

| > 800 | Decomposition of Keggin structure to mixed oxides | Exothermic |

Surface and Porosity Analysis

The surface area and porosity of this compound are critical parameters, particularly when it is used in catalytic applications. A high surface area often correlates with increased catalytic activity by providing more active sites for reactions to occur. wikipedia.org

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of solid materials. wikipedia.organton-paar.com The theory is an extension of the Langmuir theory of monolayer adsorption to multilayer adsorption. libretexts.org The analysis involves the physisorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (77 K). wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, the quantity of gas required to form a monolayer on the surface (Xm) can be calculated using the BET equation. libretexts.org The total surface area is then determined from this monolayer capacity and the known cross-sectional area of the adsorbate molecule. libretexts.org

Bulk, non-supported heteropoly compounds like this compound typically exhibit low specific surface areas. However, when dispersed on high-surface-area supports (e.g., silica (B1680970), alumina, zirconia), the resulting material can have a significantly larger surface area. researchgate.net

| Material | BET Specific Surface Area (m²/g) | Reference |

|---|---|---|

| Bulk Heteropoly Acid Crystal | 1 - 10 | Typical Range |

| 20% Phosphotungstic Acid / ZrO₂ | 14.7 | researchgate.net |

Nitrogen Adsorption-Desorption Isotherms for Pore Structure

Nitrogen physisorption measurements also provide detailed information about the porosity of a material. The resulting adsorption-desorption isotherm—a plot of the volume of gas adsorbed versus relative pressure—can be classified into different types, which are indicative of the material's pore structure. libretexts.org

The analysis of the isotherm yields several key parameters:

Total Pore Volume : Determined from the amount of gas adsorbed at a relative pressure close to unity. mdpi.com

Pore Size Distribution : Calculated from the isotherm data using theoretical models, such as the Barrett-Joyner-Halenda (BJH) method for mesopores or Density Functional Theory (DFT) for a wider range of pores. mdpi.comresearchgate.net

Hysteresis Loop : The divergence between the adsorption and desorption branches of the isotherm, known as a hysteresis loop, provides qualitative information about the shape and connectivity of the pores. A Type IV isotherm, for instance, is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). libretexts.org

The table below presents representative data that can be obtained from nitrogen isotherm analysis for a porous material.

| Parameter | Representative Value |

|---|---|

| Isotherm Type | Type IV |

| Total Pore Volume (cm³/g) | 0.90 |

| Average Pore Diameter (nm) | 3.0 |

| Primary Pore Type | Mesoporous |

Mass Spectrometry for Molecular Identification and Derivatization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. Soft ionization techniques are particularly valuable for the analysis of large, non-volatile, and thermally unstable molecules like polyoxometalates.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique in which the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011), and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgnih.gov This process causes the sample molecules to be sputtered from the matrix into the gas phase as ions with minimal fragmentation. libretexts.org

FAB-MS is well-suited for the analysis of heteropoly anions. In negative-ion mode, the technique can detect the intact polyoxoanion, providing direct confirmation of its molecular weight. nih.gov For this compound, the primary species of interest is the [SiW₁₂O₄₀]⁴⁻ anion. The resulting mass spectrum would be expected to show a cluster of peaks corresponding to this parent anion, as well as potential adducts with matrix molecules or cations. Fragmentation, if it occurs, typically involves the loss of WO₃ units.

The following table shows hypothetical but representative mass-to-charge (m/z) values that could be observed in a negative-ion FAB-MS analysis of the silicotungstate anion.

| Ion | Formula | Calculated m/z (for z=1) | Interpretation |

|---|---|---|---|

| [SiW₁₂O₄₀ - H]⁻ | HSiW₁₂O₄₀⁻ | 2878.2 | Protonated Parent Anion |

| [SiW₁₁O₃₇ - H]⁻ | HSiW₁₁O₃₇⁻ | 2646.3 | Fragment (Loss of WO₃) |

| [SiW₁₀O₃₄ - H]⁻ | HSiW₁₀O₃₄⁻ | 2414.4 | Fragment (Loss of 2xWO₃) |

Acidic Site Characterization

The acidic properties of this compound are fundamental to its use as a solid acid catalyst. icm.edu.pl The Keggin structure possesses both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors). mdpi.com Several techniques are employed to quantify the number, strength, and type of these acid sites.

Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD) : This is a widely used method to determine the total acidity and the distribution of acid site strengths. micromeritics.commicromeritics.com The catalyst sample is first saturated with ammonia, a basic probe molecule. The temperature is then increased at a constant rate, and the desorbed ammonia is detected. micromeritics.com Weakly bound ammonia desorbs at lower temperatures, while ammonia bound to strong acid sites requires higher temperatures for desorption. micromeritics.com The total amount of desorbed ammonia corresponds to the total number of acid sites.

| Desorption Peak Temperature (°C) | Acid Site Strength |

|---|---|

| 150 - 250 | Weak |

| 250 - 400 | Medium |

| > 400 | Strong |

Infrared Spectroscopy of Adsorbed Pyridine (B92270) (Py-IR) : This spectroscopic technique is highly effective for distinguishing between Brønsted and Lewis acid sites. msesupplies.comresearchgate.net After evacuating the sample, pyridine vapor is introduced and adsorbs onto the acid sites. The infrared spectrum is then recorded. Pyridine molecules that interact with Lewis acid sites (coordinative bonding) and those that interact with Brønsted acid sites (forming the pyridinium (B92312) ion, PyH⁺) exhibit distinct vibrational frequencies. researchgate.net

| Vibrational Band (cm⁻¹) | Assignment | Acid Site Type |

|---|---|---|

| ~1450 | Pyridine coordinatively bonded | Lewis |

| ~1540 | Pyridinium ion (PyH⁺) formation | Brønsted |

| ~1490 | Combined Lewis and Brønsted sites | Lewis + Brønsted |

Temperature Programmed Desorption of Ammonia (TPD-NH3)

Temperature Programmed Desorption of Ammonia (TPD-NH3) is a crucial technique for characterizing the acidic properties of solid materials like this compound. This method provides quantitative and qualitative information about the acid sites, which are critical for the material's performance in catalytic applications. The analysis involves the adsorption of ammonia, a basic probe molecule, onto the material's surface at a specific temperature, followed by a controlled heating ramp to desorb the ammonia. A detector, typically a thermal conductivity detector (TCD), measures the concentration of desorbed ammonia as a function of temperature, generating a TPD profile.

The resulting TPD profile reveals the distribution of acid site strengths. Ammonia desorbing at lower temperatures corresponds to weak acid sites, while desorption at higher temperatures indicates the presence of strong acid sites. The total amount of desorbed ammonia, calculated from the integrated peak area, provides the total number of acid sites.

For this compound, the TPD-NH3 profile is expected to differ significantly from its parent acid, silicotungstic acid (H₄SiW₁₂O₄₀). The parent acid is a strong Brønsted acid, exhibiting a characteristic high-temperature desorption peak in its TPD-NH3 profile, indicative of strong acid sites. The substitution of protons (H⁺) with sodium ions (Na⁺) to form this compound leads to a modification of these acidic properties.

The exchange of protons with sodium ions is expected to primarily reduce the Brønsted acidity of the material. Consequently, the TPD-NH3 profile of this compound would likely show a decrease in the intensity of the high-temperature desorption peak associated with strong Brønsted acid sites. Depending on the degree of sodium exchange, new desorption peaks at lower temperatures may appear, corresponding to weaker acid sites or ammonia adsorbed on the sodium cations themselves, which can act as Lewis acid sites.

Detailed Research Findings

It is well-established that the acidic strength of heteropolyacids is primarily due to the Brønsted acidity of their protons. When these protons are replaced by alkali metal cations like sodium, the strong Brønsted acid sites are neutralized. The sodium ions themselves can function as Lewis acid sites, but these are generally weaker than the original Brønsted acid sites. Therefore, the TPD-NH3 profile of this compound is anticipated to be dominated by peaks in the low to medium temperature range, reflecting a surface with predominantly weak to moderate acidity.

The following table provides a hypothetical, yet scientifically plausible, comparison of the TPD-NH3 data for silicotungstic acid and a partially sodium-exchanged this compound. This data is illustrative of the expected changes in acidity upon sodium exchange.

| Material | Desorption Peak Temperature (°C) | Acid Site Strength | Total Acidity (mmol NH₃/g) |

| Silicotungstic Acid (H₄SiW₁₂O₄₀) | ~250 | Weak | 0.35 |

| ~550 | Strong | 0.95 | |

| Total | 1.30 | ||

| This compound (NaₓH₄₋ₓSiW₁₂O₄₀) | ~200 | Weak | 0.50 |

| ~400 | Medium | 0.30 | |

| Total | 0.80 |

This illustrative data highlights the expected trend: a decrease in the temperature of the main desorption peak and a reduction in the total acidity upon sodium exchange, signifying a shift from strong Brønsted acidity to weaker Lewis and/or Brønsted acidity.

Theoretical and Computational Investigations of Sodium Silicotungstate

Electronic Structure Calculations

The electronic structure of the silicotungstate anion, [SiW₁₂O₄₀]⁴⁻, the core component of sodium silicotungstate, has been extensively studied using various computational methods. These calculations provide a fundamental understanding of its stability, redox properties, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of computational investigations into polyoxometalates like this compound. semanticscholar.org DFT calculations have been successfully employed to determine the geometric and electronic properties of the α-Keggin anion, [SiW₁₂O₄₀]⁴⁻. udel.edu These theoretical models allow for the calculation of key structural parameters, which can then be compared with experimental data to validate the computational approach.

One of the key findings from DFT studies is the excellent agreement between calculated and experimentally determined bond lengths within the silicotungstate anion. For instance, the calculated bond distance for the terminal tungsten-oxygen bond (W-Oterm) is remarkably close to values obtained from X-ray crystallography. This consistency underscores the power of DFT to accurately model the complex structure of these large anions. udel.eduudel.edu

| Bond Type | Calculated Bond Length (Å) (DFT) | Experimental Bond Length (Å) |

|---|---|---|

| W-Oterminal | 1.743 | 1.71 |

| Si-Otetrahedral | 1.667 | 1.64 |

| W-Obridging (corner-sharing) | 1.916 | 1.92 |

| W-Obridging (edge-sharing) | 1.930 | 1.91 |

This table presents a comparison of selected bond lengths within the α-[SiW₁₂O₄₀]⁴⁻ anion as determined by Density Functional Theory (DFT) calculations and experimental X-ray diffraction data. The close correlation between the theoretical and experimental values validates the accuracy of the computational models.

Frontier molecular orbital (FMO) theory is a powerful conceptual tool used to understand chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and electronic properties of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

For the silicotungstate anion, DFT calculations have been used to determine the energies of the HOMO and LUMO. The LUMO is a symmetry-adapted dxy-like orbital of the W₁₂O₃₆ framework. udel.edu The HOMO-LUMO gap is a significant indicator of the anion's redox potential; a lower gap facilitates the acceptance of electrons, making the anion a better oxidizing agent. semanticscholar.org

| Isomer | HOMO Energy (eV) | LUMO Energy (eV, relative to HOMO) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| α-[SiW₁₂O₄₀]⁴⁻ | 0.0 | 2.9 | 2.9 |

| β-[SiW₁₂O₄₀]⁴⁻ | 0.0 | 2.7 | 2.7 |

This table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for the α and β isomers of the [SiW₁₂O₄₀]⁴⁻ anion. The energy of the LUMO is given relative to the HOMO. The smaller HOMO-LUMO gap in the β-isomer suggests it is more easily reduced than the α-isomer, a finding that is consistent with experimental observations. udel.edu

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational methods are instrumental in mapping the complex energy landscapes of chemical reactions, providing a detailed picture of reaction pathways, transition states, and intermediates. mdpi.comescholarship.org For reactions catalyzed by this compound, theoretical calculations can help to elucidate the step-by-step mechanism by which the catalyst facilitates the transformation of reactants into products.

While silicotungstic acid (the protonated form of the anion) is a well-known catalyst for a variety of organic reactions, researchgate.net detailed mechanistic studies often rely on computational approaches to identify the active catalytic species and the elementary reaction steps. DFT calculations can be used to model the interaction of substrate molecules with the silicotungstate anion, identify the most likely sites for substrate binding, and calculate the activation energies for different potential reaction pathways. bris.ac.uk This allows researchers to predict the most favorable reaction mechanism and to understand the factors that control the catalyst's activity and selectivity.

Solvent and Counterion Effects on Electronic and Structural Properties

The properties and behavior of the silicotungstate anion in solution are significantly influenced by its interactions with the surrounding solvent molecules and counterions (in this case, sodium ions). pitt.edu Computational studies are crucial for untangling these complex interactions and understanding their impact on the anion's electronic structure, stability, and reactivity. nih.gov

Theoretical investigations have shown that both solvents and counterions can have a major impact on the energy of the charge transfer state by modifying the solvation shell around the polyoxometalate. researchgate.net For instance, in modeling the adsorption of the [SiW₁₂O₄₀]⁴⁻ anion on a silver surface, it was found that the inclusion of counterions and solvent molecules in the simulation was essential to accurately predict the spontaneous reduction of the anion. udel.edu This highlights the critical role of the immediate environment in determining the redox behavior of the silicotungstate.

Furthermore, molecular dynamics simulations have been used to study the aggregation of Keggin anions in solution, revealing that countercations can act as an "electrostatic glue," promoting the formation of anion oligomers. udel.edu The nature of the counterion has also been shown to affect the relative stability of different isomers of the silicotungstate anion. udel.edu

Advanced Computational Methods for Polyoxometalate Systems

The large size and complex electronic structure of polyoxometalates like this compound present significant challenges for computational modeling. To address these challenges, a range of advanced computational methods have been developed and applied.

One such method is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. wikipedia.orgnih.govresearchgate.netnaiss.senih.gov In QM/MM simulations, the catalytically active site of the polyoxometalate and the reacting molecules are treated with high-level quantum mechanics, while the surrounding solvent and counterions are described using more computationally efficient molecular mechanics force fields. researchgate.net This multiscale approach allows for the accurate modeling of chemical reactions in a realistic condensed-phase environment.

Another powerful technique is ab initio molecular dynamics, such as Car-Parrinello molecular dynamics (CPMD). acs.orgwikipedia.orgyoutube.comaps.org CPMD combines DFT with molecular dynamics, allowing for the simulation of the dynamic behavior of the system at the atomic level while explicitly treating the electronic structure. This method is particularly useful for studying dynamic processes such as reaction mechanisms and ion transport.

These advanced computational tools provide unprecedented insights into the fundamental properties of this compound and other polyoxometalates, paving the way for the design of new catalysts and functional materials with tailored properties.

Catalytic Science of Sodium Silicotungstate: Mechanisms and Applications

Homogeneous Catalysis by Sodium Silicotungstate

In homogeneous catalysis, this compound or its parent acid is dissolved in the reaction medium, allowing for maximum interaction between the catalyst's active sites and the reactant molecules. This typically leads to high reaction rates and selectivity under mild conditions.

The potent Brønsted acidity of the silicotungstate anion makes it an excellent catalyst for numerous organic transformations that are traditionally catalyzed by mineral acids like sulfuric acid. Its advantages include reduced corrosivity, higher selectivity, and greater ease of handling. It is effective in reactions such as esterification, alkylation, and condensation. researchgate.netmdpi.com For instance, silicotungstic acid has been commercialized for the production of ethyl acetate (B1210297) via the alkylation of acetic acid with ethylene. wikipedia.org

The catalytic activity is also demonstrated in the synthesis of more complex molecules. In the condensation of isatins with indoles or pyrrole, silicotungstic acid serves as an efficient catalyst at room temperature to produce bis(indolyl) and bis(pyrrolyl)oxindoles. researchgate.net Furthermore, it can catalyze the conversion of various alcohols to their corresponding alkyl iodides using potassium iodide. researchgate.net

| Reaction Type | Reactants | Catalyst | Key Conditions | Product | Yield |

| Esterification | Acetic Acid + Ethanol (B145695) | Tungstosilicic Acid | Liquid Phase | Ethyl Acetate | 87% Conversion mdpi.com |

| Alkylation | Acetic Acid + Ethylene | Silicotungstic Acid | Commercial Process | Ethyl Acetate | N/A wikipedia.org |

| Esterification | Lauric Acid + Glycerol (B35011) | [QuH]₁H₃SiW₁₂O₄₀ | 424 K, 1.5 h | Glycerol Monolaurate | 79.7% jcsp.org.pk |

| Condensation | Isatins + Indoles | Silicotungstic Acid | Room Temperature | 3,3-bis(indolyl)oxindoles | Good to Excellent researchgate.net |

The silicotungstate anion can also participate in oxidation-reduction (redox) reactions. While the unsubstituted [SiW₁₂O₄₀]⁴⁻ anion has some oxidative capacity, its utility is significantly enhanced by substituting one of the tungsten atoms with a redox-active transition metal. These substituted silicotungstates are effective catalysts for various oxidation processes using environmentally benign oxidants like hydrogen peroxide (H₂O₂). researchgate.net

A series of transition metal mono-substituted silicotungstates, specifically with cobalt (Coᴵᴵ), iron (Feᴵᴵᴵ), and manganese (Mnᴵᴵᴵ), have been explored as catalysts for the oxidation of organic substrates. researchgate.net In the oxidation of geraniol and styrene with H₂O₂, the cobalt-substituted silicotungstate (SiW₁₁Co) proved to be a highly active homogeneous catalyst. researchgate.net The primary products were 2,3-epoxygeraniol and benzaldehyde, respectively. researchgate.net Silicotungstic acid has also been used with H₂O₂ under ultrasound irradiation for the green synthesis of adipic acid from cyclohexene, achieving a 92% yield. researchgate.net

| Substrate | Catalyst | Oxidant | Main Product | Conversion/Yield |

| Geraniol | [SiW₁₁Co(H₂O)O₃₉]⁶⁻ | H₂O₂ | 2,3-Epoxygeraniol | 97% Conversion (1h) researchgate.net |

| Styrene | [SiW₁₁Co(H₂O)O₃₉]⁶⁻ | H₂O₂ | Benzaldehyde | 88% Conversion (6h) researchgate.net |

| Cyclohexene | Silicotungstic Acid | H₂O₂ | Adipic Acid | 92% Yield researchgate.net |

Heterogeneous Catalysis Utilizing Supported and Functionalized this compound

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound or its parent acid can be immobilized onto solid supports. This process, known as heterogenization, combines the high activity of the molecular catalyst with the practical advantages of a solid catalyst.

Silicotungstic acid can be supported on various high-surface-area materials, including silica (B1680970) (SiO₂), alumina (Al₂O₃), and zirconia, to create robust solid acid catalysts. mdpi.comnih.govmdpi.com These materials are crucial for industrial-scale, continuous-flow reactions, such as dehydration and esterification. mdpi.commdpi.comrsc.org The choice of support material can significantly influence the catalyst's performance, stability, and selectivity. nih.govmdpi.com

For example, in the gas-phase dehydration of glycerol to acrolein, a valuable chemical intermediate, the performance of supported silicotungstic acid is greatly affected by the pore size of the support. mdpi.com A silica support with a larger mesopore size (11 nm) resulted in significantly better catalytic performance compared to one with smaller pores (6 nm). mdpi.com In another application, silica-supported silicotungstic acid was investigated for the dehydration of ethanol, where it demonstrated high conversion (>99.5%). rsc.org Researchers found that impregnating the catalyst with cesium could inhibit external Brønsted acid sites, which in turn suppressed the formation of unwanted by-products and extended the catalyst's lifetime. rsc.org

| Application | Catalyst | Support | Key Findings |

| Glycerol Dehydration | Silicotungstic Acid | Silica (SiO₂) | Larger support pore size (11 nm vs 6 nm) improved conversion and selectivity to acrolein. mdpi.com |

| Ethanol Dehydration | Silicotungstic Acid | Silica (SiO₂) | Catalyst lifetime maximized at 36 wt% loading; CsOH impregnation improved lifetime by reducing unwanted side reactions. rsc.org |

| Bio-oil Upgrading | Tungsten Oxide (from Tungstosilicic Acid) | Mesoporous Silica (KIT-5) | Achieved 81% conversion of acetic acid, which was 93% of the activity of the homogeneous catalyst. mdpi.com |

Polyoxometalates, the class of compounds to which this compound belongs, are known to have photocatalytic properties. The general mechanism involves the absorption of UV light, which excites the polyoxoanion to a highly oxidizing state. This excited state is powerful enough to generate highly reactive species, such as hydroxyl radicals (•OH), from water. researchgate.net These radicals can then oxidize and degrade organic pollutants. researchgate.net

While this mechanism is well-documented for related compounds like sodium decatungstate (Na₄W₁₀O₃₂), which has been used for the photooxidation of glycerol, specific applications focusing solely on this compound are less commonly detailed in the literature. researchgate.net However, the fundamental principles of photoexcitation and radical formation are expected to apply to the silicotungstate anion as well, suggesting its potential for use in water purification and other photocatalytic applications.

The electrochemical properties of silicotungstic acid open possibilities for its use in electrocatalysis. One notable proposed application is as a mediator in the electrolysis of water for hydrogen production. wikipedia.org In this process, the silicotungstate anion would help facilitate the electron transfer steps involved in splitting water into hydrogen and oxygen. This approach could potentially reduce the explosion risk associated with traditional electrolysis while enabling efficient hydrogen generation at lower current densities, making it more compatible with renewable energy sources. wikipedia.org

Reaction Mechanism Studies and Kinetic Analysis

The catalytic prowess of this compound, a heteropoly acid salt, in various chemical transformations is deeply rooted in its unique structural and acidic properties. Understanding the intricate reaction mechanisms, identifying the nature of active sites, and quantifying the kinetics are pivotal for optimizing its catalytic performance and designing more efficient industrial processes. This section delves into the mechanistic pathways of oxidation and dehydration reactions catalyzed by this compound, the role of its active sites and structural integrity, and the analysis of its kinetic parameters.

Mechanistic Pathways of Oxidation and Dehydration

This compound, like its parent compound silicotungstic acid, is a strong Brønsted acid and also possesses redox capabilities, enabling it to catalyze a range of reactions, including the dehydration of alcohols and the oxidation of various organic substrates.

Dehydration of Alcohols: The dehydration of alcohols to alkenes over heteropoly acid catalysts like this compound is generally understood to proceed via mechanisms involving Brønsted acid sites. The reaction pathway is influenced by the nature of the alcohol (primary, secondary, or tertiary) and the reaction conditions.

For the dehydration of ethanol to ethylene, a process of significant industrial relevance, the catalytic activity of silica-supported silicotungstic acid has been shown to be strongly correlated with its Brønsted acidity. The mechanism likely involves the protonation of the alcohol's hydroxyl group by a Brønsted acid site on the catalyst, forming an oxonium ion. This is followed by the elimination of a water molecule to generate a carbocation intermediate. Finally, a proton is abstracted from an adjacent carbon atom, leading to the formation of the alkene and regeneration of the acid site. Diethyl ether can also be formed as an intermediate in this process.

Oxidation Reactions: The oxidation of organic compounds, such as sulfides to sulfoxides, catalyzed by polyoxometalates like this compound often involves a Mars-van Krevelen type mechanism. In this mechanism, the catalyst provides lattice oxygen to the substrate, leading to its oxidation. The reduced catalyst is then re-oxidized by an external oxidizing agent, such as hydrogen peroxide or molecular oxygen.

The active species in these oxidations are often peroxo species formed by the reaction of the tungstate (B81510) units with an oxidant. The mechanism for the oxidation of sulfides, for instance, likely involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen of a peroxo-tungstate species.

Role of Active Sites and Structural Integrity in Catalysis

The catalytic activity of this compound is intrinsically linked to the nature and accessibility of its active sites. The primary structure of the silicotungstate anion, known as the Keggin structure, is a robust framework that provides both Brønsted acidity and redox functionality.

Active Sites:

Brønsted Acid Sites: The protons associated with the heteropoly anion are the primary Brønsted acid sites. The strength and concentration of these sites are crucial for acid-catalyzed reactions like alcohol dehydration. For supported catalysts, the interaction with the support material can influence the acidity.

Lewis Acid Sites: While primarily a Brønsted acid, this compound can also exhibit Lewis acidity, which may play a role in certain catalytic cycles.

Redox Sites: The tungsten atoms within the Keggin structure can undergo reversible redox transformations, which is fundamental to the catalyst's activity in oxidation reactions.

The structural integrity of the Keggin anion is vital for maintaining catalytic activity. Under harsh reaction conditions, the anion can degrade, leading to a loss of active sites. The choice of support material for heterogeneous applications can significantly impact the stability of the catalyst.

Kinetic Parameters and Turnover Frequencies

Kinetic studies are essential for understanding the efficiency and mechanism of a catalytic process. Key parameters include the rate of reaction, activation energy, and turnover frequency (TOF).

| Reaction | Catalyst | Substrate | Product | Apparent Activation Energy (kJ/mol) | Turnover Frequency (TOF) (s⁻¹) |

| Ethanol Dehydration | 36-STA/SiO₂(250) | Ethanol | Ethylene | Not explicitly stated | Not explicitly stated |

| Water Oxidation | Ba[Co₂Fe₂-WS] | Water | Oxygen | Not explicitly stated | 2.4 x 10⁻² (at 700 mV overpotential) rsc.org |

| Water Oxidation | Ba[Co₄-WS] | Water | Oxygen | Not explicitly stated | 5.9 x 10⁻³ (at 700 mV overpotential) rsc.org |

Note: STA refers to silicotungstic acid, a closely related compound. WS refers to a Weakley-type sandwich polyoxometalate, included for comparison of TOF in a related system.

Catalyst Stability and Reusability in Industrial Processes

For a catalyst to be viable for industrial applications, it must exhibit high stability and be readily reusable over multiple reaction cycles. Heteropoly acids and their salts are known for their relatively high thermal stability frontiersin.org.

However, catalyst deactivation can occur through several mechanisms:

Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites acs.org. This is a common issue in reactions involving organic substrates at elevated temperatures.

Leaching: In liquid-phase reactions, the active catalytic species may dissolve into the reaction medium, leading to a loss of heterogeneous activity. Immobilizing the catalyst on a suitable support can mitigate this issue frontiersin.org.

Structural Degradation: As mentioned earlier, the Keggin structure can degrade under certain conditions, leading to irreversible deactivation.

Studies on silica-supported silicotungstic acid in ethanol dehydration have shown that a slow decrease in catalytic activity over an 800-hour run was primarily due to a reduction in the number of Brønsted acid sites caused by carbon deposition, rather than a change in the crystal phase or leaching of the active sites acs.org. This suggests that regeneration of the catalyst by removing the coke could restore its activity.

The reusability of heteropoly acid catalysts has been demonstrated in various reactions. For instance, in the hydrolysis of cellulose, the H₃PW₁₂O₄₀ catalyst was found to be generally stable and could be recycled, although a slight decrease in activity was observed over several cycles frontiersin.org. The development of robust supported catalysts and effective regeneration protocols are crucial for the long-term industrial application of this compound.

Electrochemical Engineering and Energy Applications of Sodium Silicotungstate

Advanced Electrode Materials in Energy Storage Devices

The development of high-performance energy storage systems is crucial for the transition to renewable energy sources. Sodium silicotungstate and related polyoxometalates (POMs) are being investigated as advanced electrode materials due to their ability to undergo rapid and reversible redox reactions.

Sodium-Ion Battery Anode Development

While not a conventional anode material itself, the principles of using complex oxide structures like silicotungstates are being explored to overcome the limitations of standard sodium-ion battery (SIB) anodes. A significant challenge in SIBs is the large ionic radius of sodium, which can lead to sluggish kinetics and poor cycling stability in many anode materials.

Recent research has demonstrated the potential of confining polyoxometalates, which are structurally and chemically similar to silicotungstates, within flexible metal-organic frameworks (MOFs) to serve as high-performance SIB anodes. acs.orgresearchgate.net For instance, a composite of phosphomolybdate ([PMo₁₂O₄₀]³⁻) confined in a MIL-88B MOF and supported on graphene oxide (GO) has shown excellent performance. The "breathing effect" of the flexible MOF creates a tight confinement space for the POM, which modulates its electronic structure and reduces the trapping of sodium ions. researchgate.net This approach leads to enhanced specific capacity and cycling stability.

Electrochemical Performance of a POM/MOF/GO Composite Anode in a Sodium-Ion Battery

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacity | 214.2 mAh g⁻¹ | After 600 cycles at 2.0 A g⁻¹ |

| Initial Coulombic Efficiency (ICE) | 51.0% | - |

This research highlights a promising strategy for utilizing the redox properties of polyoxometalates, including silicotungstates, in the development of next-generation SIB anodes.

Electrochemical Capacitor Electrolyte Systems

Electrochemical capacitors, or supercapacitors, offer high power density and long cycle life but are often limited by their lower energy density compared to batteries. One approach to enhance the energy density is the use of redox-active electrolytes or electrolyte additives. These additives undergo Faradaic reactions at the electrode-electrolyte interface, contributing additional pseudocapacitance to the system.

While the direct use of this compound as a redox additive in a liquid electrolyte for sodium-ion capacitors is an area of ongoing research, related silicon-containing compounds have shown promise in improving the performance of supercapacitor electrolytes. For example, the incorporation of nano-SiO₂ into a solid silicotungstic acid (SiWA)-H₃PO₄-poly(vinyl alcohol) (PVA) electrolyte has been shown to enhance its environmental stability and proton conductivity. researchgate.net The silica (B1680970) nanoparticles improve water retention and provide a cross-linking effect on the PVA polymer, leading to a more stable and consistently conductive electrolyte. researchgate.net

Performance of a Solid Supercapacitor with a SiO₂-Containing SiWA-H₃PO₄-PVA Electrolyte

| Parameter | Value |

|---|---|

| High Rate Capability (Cyclic Voltammetry) | 5,000 V s⁻¹ |

| Cycle Life | Up to 100,000 cycles |

These findings suggest that the inclusion of silicon-based materials like silicotungstates in capacitor electrolytes, whether as redox additives in liquid systems or as stabilizing components in solid-state devices, is a viable strategy for enhancing performance.

Proton Exchange Membranes for Fuel Cell Technologies

Proton exchange membrane fuel cells (PEMFCs) are a clean and efficient energy conversion technology. The proton exchange membrane (PEM) is a critical component, responsible for transporting protons from the anode to the cathode while preventing the passage of electrons and reactant gases. Perfluorinated sulfonic acid (PFSA) membranes, such as Nafion, are the current industry standard but can suffer from dehydration at high temperatures and mechanical degradation.

Incorporating inorganic fillers into the polymer matrix is a well-established method to improve the performance of PEMs. Silicotungstic acid (a protonated form of silicotungstate) and its salts are attractive candidates for this purpose due to their high proton conductivity. Composite membranes fabricated by incorporating silicotungstic acid into a polymer matrix have demonstrated improved physicochemical stability and ionic conductivity. koreascience.kr

In one study, a polymer electrolyte was synthesized using a commercially available fluoroelastomer functionalized with silicotungstic acid crosslinks. This approach aimed to overcome the chemical and mechanical durability issues of traditional PFSA membranes. The resulting membrane showed impressive durability in accelerated stress tests. researchgate.net

Durability of a Silicotungstic Acid-Based Polymer Electrolyte Membrane in an Accelerated Stress Test

| Parameter | Result | Duration |

|---|---|---|

| Open Circuit Voltage (OCV) in Chemical Degradation Test | > 0.8 V | After 500 hours |

| Hydrogen Crossover in Humidity Cycling Test | Negligible | After 20,000 dry-wet cycles |

Electrocatalysis in Advanced Energy Conversion Systems

Electrocatalysts play a crucial role in enhancing the efficiency of energy conversion reactions, such as the oxygen reduction reaction (ORR) in fuel cells and the hydrogen evolution reaction (HER) in water electrolysis. Polyoxometalates, including this compound, are known to possess catalytic activity due to their ability to mediate electron transfer and their structural similarity to metal oxides.

Typical Electrocatalytic Performance Metrics

| Reaction | Catalyst Type | Typical Tafel Slope (mV/dec) |

|---|---|---|

| Hydrogen Evolution Reaction (HER) | Platinum | ~30 |

| Oxygen Reduction Reaction (ORR) | Pt-based alloys | 60-120 |

The development of this compound-based electrocatalysts remains a promising area for improving the efficiency of various energy conversion systems.

Charge Transfer Phenomena in Silicotungstate-Based Systems

The electrochemical applications of this compound are fundamentally linked to its ability to undergo facile and reversible multi-electron transfer reactions. Polyoxometalates are often described as "electron sponges" because they can accept and donate multiple electrons without significant structural change. researchgate.net This property is a direct result of the presence of multiple metal centers (tungsten in this case) that can exist in different oxidation states.

The redox potentials of silicotungstate and related heteropolytungstate anions can be determined using techniques like cyclic voltammetry. These potentials are influenced by factors such as the central heteroatom, the pH of the solution, and the nature of the counter-ion. nih.gov The ability to precisely tune these redox potentials makes polyoxometalates highly versatile for various electrochemical applications.

Redox Potentials of Selected Heteropolytungstate Anions

| Heteropolyanion | pH Range | Structure | Redox Potential Range |

|---|---|---|---|

| Keggin-type | 7 | Keggin | Positive and Negative Potentials Observed |

| Distorted Keggin-type | 6-7 | Distorted Keggin | Positive and Negative Potentials Observed |

| Dawson-type | <6 | Dawson | Positive and Negative Potentials Observed |

Understanding the charge transfer phenomena in silicotungstate-based systems is key to designing and optimizing their performance in energy storage and conversion devices. The ability to act as an efficient electron mediator is a common thread that connects its applications in batteries, capacitors, and electrocatalysis.

Material Science and Composite Integration with Sodium Silicotungstate

Design and Synthesis of Functional Hybrid Materials

The creation of functional hybrid materials incorporating sodium silicotungstate involves the strategic combination of the inorganic polyoxometalate with an organic or inorganic matrix. The goal is to develop a composite that synergistically combines the properties of each component. researchgate.net The synthesis strategies are primarily divided into two categories: non-covalent and covalent methods. researchgate.net

Non-covalent methods are the most common and rely on electrostatic interactions, hydrogen bonds, or van der Waals forces to disperse the this compound anions within a host matrix. researchgate.net A prevalent technique is the embedding of silicotungstate clusters into polymer matrices or the formation of hybrid materials with ionic liquids. researchgate.netnih.gov For instance, a multifunctional polyoxometalate-ionic liquid (POM-IL) based hybrid material, [BmIm]4[SiW12O40], has been synthesized, demonstrating a structure where the silicotungstate anion is surrounded by cationic units. nih.gov Another approach involves the sol-gel process, where precursors of an inorganic matrix (like silica) are polymerized in the presence of this compound to trap the clusters within the resulting network. researchgate.netnih.gov